Acetic acid, butoxyhydroxy-, butyl ester

Description

Contextualization within the Field of Ester Chemistry and Functionalized Organic Compounds

Esters are a fundamental class of organic compounds derived from carboxylic acids, where the hydroxyl group is replaced by an alkoxy group. ebi.ac.uk Acetic acid, butoxyhydroxy-, butyl ester, with the chemical formula C10H20O4, is a specialized ester that features multiple functional groups: a butyl ester group, a hydroxyl group (-OH), and a butoxy group (-O-C4H9). prepchem.com This multifunctional nature places it within the category of functionalized organic compounds, where the interplay of different chemical moieties on a single molecular scaffold can lead to unique reactivity and physical properties.

The presence of both a hydroxyl and an ether (alkoxy) group on the alpha-carbon (the carbon adjacent to the ester carbonyl group) makes it an α-hydroxy and α-alkoxy ester. This structure is of particular interest in synthetic organic chemistry due to the potential for further chemical transformations at these functional sites.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 68575-73-5 |

| Molecular Formula | C10H20O4 |

| Molecular Weight | 204.26 g/mol |

| Boiling Point | 71-72 °C @ 7 Torr |

| Density | 0.994 g/cm³ @ 20 °C |

| Synonyms | Butyl 2-butoxy-2-hydroxyacetate, Butyl glyoxylate (B1226380) butyl hemiacetal, Glycolic acid, butoxy-, butyl ester |

The data in this table is sourced from CAS Common Chemistry. prepchem.com

Significance of Hydroxy- and Alkoxy-Substituted Esters in Contemporary Chemical Synthesis and Material Science

Hydroxy- and alkoxy-substituted esters are valuable intermediates in a variety of chemical syntheses. The hydroxyl group can serve as a handle for further reactions, such as acylation or alkylation, while the alkoxy group can influence the compound's solubility and reactivity.

A significant application of this compound, under its synonym Butyl glyoxylate butyl hemiacetal, is as a precursor in the synthesis of more complex molecules. google.comgoogle.com For instance, it is a key reactant in the preparation of alkyl acrylamidoglycolates and their corresponding alkyl ethers. google.comgoogle.com In these processes, the hemiacetal structure of the compound reacts with acrylamide (B121943) at elevated temperatures. google.com This reaction demonstrates the compound's utility as a building block, enabling the construction of larger, more functionalized molecules that have applications in polymer chemistry.

The synthesis of Butyl glyoxylate butyl hemiacetal itself can be achieved through the reaction of aqueous glyoxylic acid with butanol. prepchem.com The process involves heating the reactants and removing water, often under reduced pressure, to drive the reaction towards the formation of the hemiacetal. prepchem.com

In the realm of material science, while specific applications for this compound are not well-documented in scientific literature, it is broadly categorized as a solvent. smolecule.com Its properties suggest potential utility in formulations for paints, coatings, and adhesives where it could act as a solvent or a coalescing agent, although detailed studies are lacking. smolecule.com

Current Research Frontiers and Identified Gaps in the Understanding of this compound

Despite its established role as a synthetic intermediate, dedicated research into this compound is remarkably limited. A thorough review of the current scientific literature reveals several significant gaps in our understanding of this compound.

Material Science Applications: While there are general references to its use as a solvent, there is a distinct lack of in-depth studies characterizing its performance in material science applications. smolecule.com Research exploring its efficacy as a plasticizer, a coalescing agent in latex paints, or as a monomer in polymer synthesis is absent. The influence of its specific functional groups on the properties of coatings or other materials remains an unexplored area.

Environmental Fate and Toxicology: There is a significant void in the literature concerning the environmental fate, biodegradability, and ecotoxicology of this compound. While studies exist on the environmental impact of other classes of esters, such as phthalates, this specific compound has not been the subject of similar investigations. nih.govnih.govntis.gov Its persistence in soil and water, its potential for bioaccumulation, and its degradation pathways are all unknown.

Niche Occurrences: Interestingly, this compound has been identified in a few highly specialized research contexts. It has been detected as one of many volatile organic compounds in studies analyzing the chemical signature of decomposition, which has applications in forensic science. It has also been mentioned in the context of the bioremediation of aliphatic hydrocarbons from crude oil, where it was listed as one of the components in the chemical mixture being studied. researchgate.net However, these are isolated observations rather than focused research efforts on the compound itself. Its role and significance in these complex chemical environments have not been elucidated.

Structure

3D Structure

Properties

CAS No. |

68575-73-5 |

|---|---|

Molecular Formula |

C10H20O4 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

butyl 2-butoxy-2-hydroxyacetate |

InChI |

InChI=1S/C10H20O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h9,11H,3-8H2,1-2H3 |

InChI Key |

IVWCKBUPHQKJNH-UHFFFAOYSA-N |

Canonical SMILES |

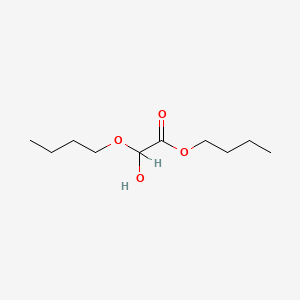

CCCCOC(C(=O)OCCCC)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Acetic Acid, Butoxyhydroxy , Butyl Ester

Elucidation of Molecular Connectivity and Stereochemistry

The definitive structural analysis of "Acetic acid, butoxyhydroxy-, butyl ester" (also known as Butyl 2-butoxy-2-hydroxyacetate), with the molecular formula C₁₀H₂₀O₄ and CAS number 68575-73-5, relies on a combination of modern spectroscopic techniques. These methods provide detailed insights into the molecule's atomic framework, functional groups, and three-dimensional arrangement.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in establishing the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Proton NMR data provides information about the chemical environment and connectivity of hydrogen atoms. For "this compound," a ¹H NMR spectrum recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different proton environments in the butyl ester and butoxy groups.

Interactive Data Table: ¹H NMR Chemical Shift Assignments

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(OH)- | 4.930 | Singlet | 1H |

| -O-CH₂- (ester) | 4.223 | Triplet | 2H |

| -O-CH₂- (ether) | 3.782 / 3.583 | Multiplet | 2H |

| -CH₂- (ester) | 1.677 | Multiplet | 2H |

| -CH₂- (ether) | 1.598 | Multiplet | 2H |

| -CH₂- (ester) | 1.396 | Multiplet | 2H |

| -CH₃ (ester) | 0.944 | Triplet | 3H |

| -CH₃ (ether) | 0.922 | Triplet | 3H |

Note: The distinct chemical shifts for the two protons of the -O-CH₂- group in the ether suggest they may be diastereotopic.

¹³C NMR Spectroscopy: While specific published data for the ¹³C NMR spectrum of "this compound" is not readily available in comprehensive databases, expected chemical shift ranges can be predicted based on the functional groups present.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C=O (Ester carbonyl) | 170 - 185 |

| -CH(OH)- | 70 - 80 |

| -O-CH₂- (Ether) | 65 - 75 |

| -O-CH₂- (Ester) | 60 - 70 |

| -CH₂- (Alkyl chains) | 15 - 40 |

| -CH₃ (Alkyl chains) | 10 - 15 |

Multi-dimensional NMR Spectroscopy (COSY, HSQC, HMBC): A comprehensive search of scientific literature and spectral databases did not yield any published 2D NMR data (such as COSY, HSQC, or HMBC spectra) for "this compound." Such experiments would be invaluable for unambiguously confirming the connectivity between proton and carbon atoms. For instance, an HMBC experiment would definitively show the correlation between the protons on the butyl ester's α-methylene group and the ester carbonyl carbon, confirming the ester linkage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Conformational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: An FT-IR spectrum of "this compound" is available as part of the Aldrich FT-IR Collection Edition II. libretexts.org While the detailed spectrum is part of a proprietary library, the key absorption bands characteristic of its functional groups can be predicted.

Interactive Data Table: Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3500 - 3200 | Broad, Medium |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Strong |

| C=O (Ester) | Stretching | ~1740 | Strong |

| C-O (Ester) | Stretching | 1300 - 1000 | Strong |

| C-O (Ether) | Stretching | 1150 - 1085 | Strong |

The broad O-H stretching band is a definitive indicator of the hydroxyl group. The strong carbonyl stretch confirms the presence of the ester functional group.

Raman Spectroscopy: No published Raman spectra for "this compound" were found in the reviewed literature and databases. In a hypothetical Raman spectrum, the C=O stretch would also be a prominent feature, though typically weaker than in the IR spectrum. The C-C and C-H vibrations of the alkyl chains would also be clearly visible.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Interpretation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise determination of the molecular formula, C₁₀H₂₀O₄, by providing a highly accurate mass-to-charge ratio of the molecular ion.

Electron Ionization Mass Spectrometry (EI-MS): The compound has been detected in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The EI-mass spectrum exhibits a fragmentation pattern characteristic of α-hydroxy esters.

Interactive Data Table: Key Fragments in the EI-Mass Spectrum

| m/z | Relative Intensity | Proposed Fragment |

| 159 | 2.1 | [M - C₂H₅O]⁺ |

| 103 | 4.0 | [C₅H₁₁O₂]⁺ |

| 87 | 87.7 | [C₄H₇O₂]⁺ |

| 57 | 87.7 | [C₄H₉]⁺ (Butyl cation) |

| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation) |

| 29 | 96.1 | [C₂H₅]⁺ |

Fragmentation Pathway Interpretation: A detailed, peer-reviewed interpretation of the fragmentation pathways is not available. However, based on general principles, the fragmentation likely involves:

α-cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon, as well as cleavage adjacent to the ether oxygen.

Loss of the butoxy group: Resulting in fragments related to the butyl glyoxylate (B1226380) structure.

Loss of the butyl ester group: Leading to ions containing the butoxy and hydroxy moieties. The prominent peak at m/z 57 is characteristic of the stable butyl cation, arising from the cleavage of the ester or ether linkage. The base peak at m/z 41 is likely the result of further fragmentation of the alkyl chains.

Chiroptical Spectroscopy for the Study of Enantiomeric Excess and Absolute Configuration (if applicable)

The carbon atom bearing the hydroxyl and butoxy groups is a stereocenter. Therefore, "this compound" can exist as a pair of enantiomers.

Stereochemistry: The compound is designated as racemic, meaning it is typically synthesized and supplied as an equal mixture of its two enantiomers.

Chiroptical Data: There are no available studies in the scientific literature concerning the enantiomeric separation or the measurement of chiroptical properties (e.g., specific rotation, circular dichroism) for this compound. Such studies would be necessary to determine the enantiomeric excess and the absolute configuration of a non-racemic sample.

Advanced Crystallographic Techniques for Solid-State Structure Determination (if crystalline form exists)

A thorough search of crystallographic databases and the scientific literature yielded no evidence that "this compound" has been isolated in a crystalline form suitable for single-crystal X-ray diffraction. This technique, which provides the most definitive three-dimensional structure of a molecule in the solid state, is therefore not applicable based on current knowledge. It is likely that the compound exists as a liquid or an amorphous solid at ambient temperatures.

Computational Chemistry Approaches to Molecular Structure and Properties

No specific computational chemistry studies (e.g., using Density Functional Theory - DFT) on the molecular structure, spectroscopic properties, or conformational analysis of "this compound" have been published in the scientific literature.

Such computational approaches would be highly beneficial for:

Predicting NMR Spectra: Calculating theoretical ¹H and ¹³C chemical shifts to aid in the assignment of experimental spectra.

Simulating Vibrational Spectra: Predicting IR and Raman frequencies and intensities to assist in the interpretation of experimental data.

Conformational Analysis: Determining the lowest energy conformations of the molecule and understanding the rotational barriers around its single bonds.

Investigating Reaction Mechanisms: Modeling the fragmentation pathways observed in mass spectrometry to support proposed mechanisms.

Density Functional Theory (DFT) for Optimized Geometries, Electronic Structure, and Spectroscopic Predictions

There is no evidence of published research that has applied Density Functional Theory (DFT) methods to "this compound." Consequently, detailed data on its optimized molecular geometry, such as bond lengths and angles, are not available. Furthermore, calculations of its electronic structure, including orbital energies and electron density distribution, have not been reported. As a result, theoretical predictions of its spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which would be derived from DFT calculations, are also absent from the scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Similarly, a search of scientific databases yields no studies that have employed Molecular Dynamics (MD) simulations to investigate the conformational landscape of "this compound." Such simulations would provide crucial insights into the molecule's flexibility, identifying its stable conformers and the energy barriers between them. Additionally, MD simulations are instrumental in understanding the non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the compound's behavior in condensed phases. This information remains uninvestigated for this specific ester.

Synthetic Methodologies and Mechanistic Investigations of Acetic Acid, Butoxyhydroxy , Butyl Ester

Direct Esterification and Transesterification Pathways

Direct esterification of the corresponding acid, 2-butoxy-2-hydroxyacetic acid, with butanol, and the transesterification of a different ester of 2-butoxy-2-hydroxyacetic acid are the most direct routes to obtaining the target compound.

Catalytic Systems for Efficient Ester Bond Formation (e.g., Acid-Catalyzed, Lewis Acid Catalysis)

The classic Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a primary method for synthesizing esters. In the case of Acetic acid, butoxyhydroxy-, butyl ester, this would involve the reaction of 2-butoxy-2-hydroxyacetic acid with butanol.

Acid-Catalyzed Esterification: Strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed to catalyze this reaction. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the butanol. A subsequent dehydration step yields the ester. To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.

Lewis Acid Catalysis: Lewis acids offer an alternative catalytic system, often under milder conditions, which can be advantageous for substrates with sensitive functional groups. Lewis acids like tin(IV) chloride, scandium(III) triflate, or various iron(III) salts can activate the carboxylic acid for nucleophilic attack. For instance, iron(III) acetylacetonate (B107027) has been shown to be an effective catalyst for the direct condensation of carboxylic acids and alcohols acs.org. The reaction of 2-butoxy-2-hydroxyacetic acid with butanol in the presence of a Lewis acid catalyst would proceed via coordination of the Lewis acid to the carbonyl oxygen.

A comparative overview of potential catalytic systems for the direct esterification of 2-butoxy-2-hydroxyacetic acid with butanol is presented below.

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages | Potential Challenges |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess butanol or with water removal | Low cost, high reactivity | Potential for side reactions (e.g., dehydration of the α-hydroxy group), harsh conditions, difficult catalyst removal |

| Lewis Acid | Iron(III) Acetylacetonate | Reflux in a non-polar solvent (e.g., xylene) | Milder conditions, higher selectivity, potential for catalyst recovery acs.org | Higher cost than Brønsted acids, sensitivity to moisture in some cases |

| Solid Acid | Sulfated Zirconia | High temperature, often in a fixed-bed reactor | Ease of separation, reusability, reduced corrosion ncats.io | Potential for lower activity compared to homogeneous catalysts, mass transfer limitations |

Transesterification Pathways: Transesterification involves the conversion of one ester to another by reaction with an alcohol. To synthesize this compound, one could start with a different ester of 2-butoxy-2-hydroxyacetic acid, for example, the methyl or ethyl ester, and react it with butanol in the presence of a catalyst. This method is particularly useful if the starting ester is more readily available than the corresponding carboxylic acid. Both acid and base catalysts can be employed for transesterification. Alkaline catalysts, such as sodium butoxide, are generally more active than acidic catalysts, allowing for reactions at lower temperatures nih.gov.

Biocatalytic Synthesis using Lipases and Esterases

The use of enzymes, particularly lipases and esterases, as catalysts in organic synthesis has gained significant traction due to their high selectivity and mild reaction conditions. Lipases can catalyze esterification and transesterification reactions in non-aqueous environments nih.govscielo.br. The synthesis of α-hydroxy esters has been successfully achieved using biocatalysis nih.govresearchgate.netresearchgate.net. For the synthesis of this compound, an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), could be employed to catalyze the esterification of 2-butoxy-2-hydroxyacetic acid with butanol.

The key advantages of biocatalytic synthesis include:

High Selectivity: Enzymes can often distinguish between different functional groups, reducing the need for protecting groups.

Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature, which helps to prevent side reactions and degradation of thermally sensitive compounds.

Environmental Benefits: Biocatalysts are biodegradable and operate under environmentally benign conditions.

A potential challenge in the biocatalytic esterification of α-hydroxy acids can be the reduced stability of the lipase in the presence of the acidic substrate and the water produced researchgate.net. Transesterification using a lipase catalyst may be a preferable route in some cases researchgate.net.

Continuous Flow Synthesis Approaches for Enhanced Productivity

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher productivity and easier scale-up. The synthesis of functionalized esters has been successfully demonstrated in continuous flow systems uq.edu.auresearchgate.netvapourtec.comdocumentsdelivered.comacs.org.

For the synthesis of this compound, a continuous flow setup could involve pumping a solution of 2-butoxy-2-hydroxyacetic acid and butanol, along with a homogeneous or heterogeneous catalyst, through a heated reactor coil. The use of a solid acid catalyst in a packed-bed reactor is particularly advantageous in flow chemistry as it simplifies product purification by retaining the catalyst within the reactor google.com. The short residence times and precise temperature control in flow reactors can help to minimize the formation of byproducts.

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its analogs.

Solvent-Free and Reduced-Solvent Reaction Media

One of the key principles of green chemistry is the reduction or elimination of solvent use. Solvents account for a significant portion of the waste generated in chemical processes. Solvent-free esterification reactions can be achieved by using one of the reactants, such as butanol, in excess to act as the solvent. Alternatively, high-speed ball milling has been shown to facilitate solvent-free esterification at room temperature nih.gov. Another approach involves using supported catalysts, such as iron oxide nanoparticles, which have demonstrated efficiency in solvent-free esterification reactions mdpi.com. The synthesis of α-hydroxy fatty acids has also been achieved under solvent-free conditions unito.it.

Utilization of Renewable Feedstocks

The use of renewable feedstocks is a cornerstone of sustainable chemistry. While the specific precursors to this compound are not commonly derived from biomass, there is a broader trend towards producing chemical building blocks from renewable resources acs.orguni-saarland.deabiosus.org. For instance, butanol can be produced through the fermentation of biomass. The precursor, 2-butoxy-2-hydroxyacetic acid, could potentially be derived from biomass-based starting materials through multi-step synthetic sequences. For example, α-hydroxy acids can be synthesized from biomass-derived pyruvic and glyoxylic acids researchgate.net. The development of new chemical pathways to convert renewable feedstocks into valuable chemicals is an active area of research abiosus.org.

Atom-Economical and Waste-Minimizing Synthetic Routes

The principles of green chemistry prioritize the development of synthetic pathways that maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. numberanalytics.comjk-sci.com For the synthesis of this compound, while specific literature is sparse, atom-economical strategies can be proposed based on established reactions for similar esters. The goal is to minimize or eliminate byproducts, thereby reducing waste and improving efficiency. jk-sci.com

Catalysis is a cornerstone of waste-minimizing synthesis. jk-sci.com The use of solid acid catalysts, such as perfluorosulfonic acid resins, has been shown to be effective in the synthesis of glycolate (B3277807) esters, offering advantages like reduced byproducts, minimal pollution, and catalyst recyclability. google.com Similarly, enzymatic catalysis, for example using immobilized lipases, has been successfully employed for the green synthesis of flavor esters like butyl acetate (B1210297). openpolar.nonih.gov Such biocatalysts operate under mild conditions and can lead to high conversion yields, often in solvent-free systems, which significantly reduces waste. nih.gov

Table 1: Comparison of Potential Synthetic Strategies based on Atom Economy

| Synthetic Strategy | Key Principle | Potential Advantages | Relevant Precursors/Intermediates |

|---|---|---|---|

| Catalytic Addition | 100% theoretical atom economy via addition reaction. jk-sci.com | Minimizes byproduct formation. | Butoxyacetic acid, Alkynes |

| Biocatalytic Esterification | Use of renewable enzymes, mild reaction conditions. nih.gov | High selectivity, reduced energy consumption, biodegradable catalyst. | Butoxyacetic acid, Butanol |

| Biomass Conversion | Utilization of renewable feedstocks. chemicalbook.com | Reduces reliance on fossil fuels, potential for integrated biorefinery processes. | Cellulose (B213188), Methyl glycolate |

| Solid Acid Catalysis | Heterogeneous catalysis for ease of separation and recycling. google.com | Reduced corrosion, minimized waste acid, catalyst reusability. derpharmachemica.com | Glycolic acid, Butanol |

Exploratory Synthesis of Structurally Related Butoxyhydroxy Esters

The synthesis of this compound can be extrapolated from established methods for structurally similar glycolate esters. The core structure contains an α-hydroxy ester motif, which is a common target in organic synthesis.

One plausible exploratory route is the direct acid-catalyzed esterification of butoxyacetic acid with butanol. This reaction would likely employ a catalyst such as sulfuric acid or a solid acid resin to drive the equilibrium toward the product, often with the removal of water via a Dean-Stark apparatus. google.comderpharmachemica.com

Another potential pathway involves a two-step process starting from a simpler glycolate ester, such as butyl glycolate. The hydroxyl group of butyl glycolate could then undergo an etherification reaction with a butylating agent like 1-butanol (B46404) or isobutylene (B52900) under acidic conditions to form the desired butoxy group.

More advanced and stereoselective methods reported for related structures could also be adapted. For example, a tandem Wittig rearrangement/aldol reaction sequence has been developed for O-allyl glycolate esters to generate complex 1,2-diol products with excellent diastereoselectivity. organic-chemistry.org Adapting this methodology could provide a route to structurally related butoxyhydroxy esters with controlled stereochemistry. Furthermore, the catalytic conversion of cellulosic biomass to methyl glycolate opens up avenues for producing these esters from renewable sources. chemicalbook.com The resulting methyl glycolate could be converted to the final product through sequential transesterification with butanol and etherification of the hydroxyl group.

Table 2: Proposed Exploratory Synthetic Routes

| Route Number | Starting Materials | Key Transformation | Potential Catalyst/Reagents |

|---|---|---|---|

| 1 | Butoxyacetic acid, Butanol | Direct Esterification | H₂SO₄, Perfluorosulfonic acid resin google.com |

| 2 | Butyl glycolate, Butanol | Williamson Ether Synthesis | Acid catalyst (e.g., H₂SO₄) |

| 3 | Glycolic acid, Butanol | Two-step Esterification and Etherification | Acid catalysts |

| 4 | Methyl Glycolate (from biomass) chemicalbook.com, Butanol | Transesterification followed by Etherification | Various acid/base catalysts |

Reaction Kinetics and Mechanistic Studies of Formation Pathways

Mechanism: The formation via acid-catalyzed esterification follows a well-established mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (butoxyacetic acid), which increases its electrophilicity. The alcohol (butanol) then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the ester. Each step in this process is reversible.

Kinetic Models: The kinetics of such liquid-phase reactions are often described using pseudo-homogeneous or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, particularly when heterogeneous catalysts like ion-exchange resins are used. scielo.org.comdpi.com

Pseudo-Homogeneous Model: This model simplifies the system by not considering the adsorption of species onto the catalyst surface. The reaction rate is expressed as a function of the concentrations of the reactants and products in the bulk liquid phase. ijert.org

LHHW Model: This model assumes that the reaction occurs on the catalyst surface between adsorbed species. It accounts for the adsorption of reactants and products, providing a more detailed description. For some esterifications, the reaction is governed by the surface reaction as the rate-determining step. mdpi.com

Influence of Reaction Parameters:

Temperature: Increasing the reaction temperature generally increases the reaction rate, as it provides the necessary activation energy for the reaction. mdpi.comresearchgate.net For the esterification of benzoic acid with 1-butanol, the activation energy for the forward reaction was found to be 58.40 kJ·mol⁻¹. dnu.dp.ua A similar value of 62.0 ± 0.2 kJ/mol was determined for the esterification of 1-methoxy-2-propanol (B31579) and acetic acid catalyzed by Amberlyst-35. mdpi.com

Catalyst Loading: The reaction rate typically increases with catalyst concentration up to a certain point, after which mass transfer limitations may become significant. ijert.org

Molar Ratio of Reactants: Using an excess of one reactant (usually the alcohol) can shift the equilibrium to favor product formation, thereby increasing the conversion of the limiting reactant. derpharmachemica.comscielo.org.co

Table 3: Kinetic Parameters from Related Esterification Studies

| Reaction | Catalyst | Temperature Range | Activation Energy (Ea) | Kinetic Model Used | Reference |

|---|---|---|---|---|---|

| Acetic Acid + Butanol | Amberlyst 15 | 353-383 K | Not Specified | Pseudo-Homogeneous | ijert.org |

| Benzoic Acid + 1-Butanol | p-toluenesulfonic acid | 365-389 K | 58.40 kJ/mol (forward) | Second-order reversible | dnu.dp.ua |

| Acetic Acid + 1-Methoxy-2-Propanol | Amberlyst-35 | 333-363 K | 62.0 kJ/mol | LHHW | mdpi.com |

| Acetic Acid + Ethanol | Sulfuric Acid | 323-333 K | ~48-60 kJ/mol (non-ideal) | Power-law | researchgate.net |

Chemical Reactivity and Transformation Pathways of Acetic Acid, Butoxyhydroxy , Butyl Ester

Hydrolytic Stability and Degradation Kinetics

The presence of an ester linkage makes Acetic acid, butoxyhydroxy-, butyl ester susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be influenced by pH, enzymes, and various environmental factors.

The rate of ester hydrolysis is significantly dependent on the pH of the surrounding medium. The reaction can be catalyzed by both acids and bases.

Under acidic conditions , the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This is a reversible process, and the equilibrium can be shifted by controlling the concentration of water and the removal of products.

Under alkaline (basic) conditions , the ester undergoes saponification. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate ion is resonance-stabilized and shows little affinity for the alcohol leaving group. The rate of base-catalyzed hydrolysis is generally faster than that of acid-catalyzed hydrolysis. viu.canih.gov

The pH-rate profile for the hydrolysis of a typical ester often shows a U-shaped curve, with the minimum rate occurring in the neutral pH range and increasing rates at both low and high pH. researchgate.net

Table 1: Predicted pH-Dependent Hydrolysis Behavior of this compound

| pH Range | Dominant Mechanism | Expected Relative Rate | Products |

| < 4 | Specific Acid Catalysis | Moderate to High | Butoxyhydroxyacetic acid and Butanol |

| 4 - 8 | Neutral Hydrolysis (Water Attack) | Low | Butoxyhydroxyacetic acid and Butanol |

| > 8 | Base-Catalyzed Hydrolysis (Saponification) | High to Very High | Butoxyhydroxyacetate salt and Butanol |

This table is predictive and based on the general behavior of esters. Actual rates would need to be determined experimentally.

Esterase enzymes, a class of hydrolases, are known to catalyze the hydrolysis of ester bonds. taylorandfrancis.comnih.gov These enzymes are often highly selective and can operate under mild conditions (neutral pH and ambient temperature). The enzymatic hydrolysis of this compound would likely be catalyzed by various lipases and esterases. The active site of these enzymes typically contains a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) that facilitates the cleavage of the ester bond. nih.gov

Studies on the enzymatic hydrolysis of α-hydroxy esters have shown that enzymes like Candida rugosa lipase (B570770) can exhibit high activity and enantioselectivity. researchgate.net The rate and selectivity of enzymatic hydrolysis can be influenced by the structure of the ester, the specific enzyme used, and the reaction conditions. researchgate.net

The expected products of complete enzymatic hydrolysis would be butoxyhydroxyacetic acid and butanol. It is also possible that some enzymes could exhibit regioselectivity, potentially favoring the hydrolysis of this ester over others in a more complex molecule.

Several environmental factors can influence the rate of hydrolysis of this compound:

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including ester hydrolysis. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. Studies on other esters have shown a positive correlation between temperature and hydrolysis rate. researchgate.net

Solvent: The polarity and composition of the solvent can affect hydrolysis rates. While water is the reactant in hydrolysis, the presence of co-solvents can influence the solubility of the ester and the activity of catalysts (both chemical and enzymatic).

Ionic Strength: The presence of salts can have a modest effect on the rate of hydrolysis, particularly for reactions involving charged species in the transition state.

Oxidation and Reduction Chemistry

The hydroxyl and ether moieties, as well as the ester linkage in this compound, are subject to various oxidation and reduction reactions.

The secondary hydroxyl group in the molecule is a primary site for oxidation. A wide range of oxidizing agents can convert the secondary alcohol to a ketone. The choice of reagent determines the selectivity and yield of the reaction.

Selective Oxidation of the Secondary Alcohol: Reagents such as those based on chromium (e.g., PCC, PDC) or manganese, as well as milder and more selective modern reagents, can be employed. For instance, systems like TEMPO in combination with a co-oxidant are known to selectively oxidize secondary alcohols in the presence of other functional groups. organic-chemistry.org The oxidation of the secondary alcohol in this compound would yield the corresponding α-keto ester.

The ether linkage is generally more resistant to oxidation than the secondary alcohol. However, under more forceful conditions or with specific catalysts, the α-carbon of the ether can be oxidized. liv.ac.uk This can lead to cleavage of the ether bond.

Table 2: Potential Products from Selective Oxidation

| Oxidizing Reagent System | Target Moiety | Major Product |

| TEMPO/NaOCl | Secondary Hydroxyl | Butyl 2-butoxy-2-oxoacetate |

| Stronger Oxidants (e.g., KMnO4, heat) | Hydroxyl and Ether | Potential for cleavage and formation of smaller carboxylic acids and ketones |

This table presents plausible outcomes based on known oxidation reactions of similar functional groups.

The ester group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions. libretexts.org

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two alcohol molecules. In the case of this compound, this would result in the formation of 1-butanol (B46404) (from the butyl ester portion) and 2-butoxy-1,2-ethanediol (from the acyl portion). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgharvard.edu

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures. libretexts.org This would yield 2-butoxy-2-hydroxyacetaldehyde and butanol.

The ether and secondary alcohol functionalities are generally stable to these hydride reducing agents. Reductive cleavage of the C-O bond of the ether or the secondary alcohol is less common under these conditions. However, catalytic hydrogenolysis, often using a palladium catalyst and a source of hydrogen, can cleave benzylic ethers, though simple alkyl ethers are more robust. numberanalytics.com

Table 3: Potential Products from Reductive Transformations

| Reducing Agent | Target Moiety | Major Products |

| Lithium Aluminum Hydride (LiAlH₄) | Ester | 2-Butoxy-1,2-ethanediol and 1-Butanol |

| Diisobutylaluminum Hydride (DIBAL-H) | Ester | 2-Butoxy-2-hydroxyacetaldehyde and 1-Butanol |

This table outlines the expected products based on the known reactivity of esters with common reducing agents.

Derivatization Reactions for Functional Group Manipulation

The chemical structure of this compound, also known as butyl 2-butoxy-2-hydroxyacetate, possesses two key functional groups that are amenable to derivatization: a secondary hydroxyl group and an ether linkage. These sites allow for a variety of chemical transformations to modify the molecule's properties for specific applications. This section explores the principal derivatization reactions focusing on the manipulation of these functional groups.

Acetylation and Other Acylation Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is a prime target for acylation reactions, most notably acetylation. These reactions involve the introduction of an acyl group (R-C=O) to the oxygen atom of the hydroxyl moiety, forming an ester. Such transformations are fundamental in organic synthesis for the protection of hydroxyl groups or for modifying the biological and physical properties of a molecule.

Acetylation

Acetylation is a specific type of acylation where an acetyl group (CH₃CO-) is added. This is commonly achieved using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst. The base, typically a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and can also act as a nucleophilic catalyst. reddit.com For secondary alcohols, such as the one present in the target molecule, the reaction proceeds readily under mild conditions. researchgate.net

The general reaction can be depicted as follows:

With Acetic Anhydride: R-OH + (CH₃CO)₂O → R-OCOCH₃ + CH₃COOH

With Acetyl Chloride: R-OH + CH₃COCl → R-OCOCH₃ + HCl

Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the reaction, particularly for less reactive alcohols. reddit.com Alternative methods for acetylation include the use of solid acid catalysts like expansive graphite (B72142) with acetic anhydride, which offers advantages in terms of catalyst recovery and milder reaction conditions. niscpr.res.in

Other Acylation Reactions

Beyond acetylation, a wide range of other acyl groups can be introduced using different acylating agents, such as other acid anhydrides or acid chlorides (e.g., propionic anhydride, benzoyl chloride). The choice of acylating agent allows for the introduction of various functionalities and the tuning of properties like lipophilicity and steric bulk. The fundamental mechanism remains similar to that of acetylation, involving the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the acylating agent.

The table below summarizes typical conditions for the acylation of secondary alcohols, which are applicable to this compound.

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Typical Yield |

| Acetic Anhydride | Pyridine or Triethylamine | Dichloromethane | Room Temperature | Good to Excellent |

| Acetic Anhydride | DMAP (catalytic) | Dichloromethane | Room Temperature | Excellent |

| Acetyl Chloride | Triethylamine | Diethyl ether | 0 °C to Room Temp. | Good to Excellent |

| Acetic Anhydride | Expansive Graphite | Dichloromethane | Room Temperature | Excellent |

This table presents generalized conditions for the acetylation of secondary alcohols and is expected to be applicable to this compound based on established chemical principles. researchgate.netniscpr.res.in

Ether Cleavage and Formation Reactions

Ether Cleavage

The butoxy group in this compound represents an ether linkage. Ethers are generally characterized by their low reactivity and stability towards many reagents. masterorganicchemistry.com However, the C-O bond of an ether can be cleaved under harsh conditions, typically by treatment with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). chemistrysteps.compressbooks.pub Hydrochloric acid (HCl) is generally not effective for ether cleavage. pressbooks.pub

The reaction proceeds via a nucleophilic substitution mechanism. The first step involves the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol. chemistrysteps.com

The mechanism can be either Sₙ1 or Sₙ2, depending on the nature of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comorgoreview.com For ethers with primary or secondary alkyl groups, the reaction typically follows an Sₙ2 pathway, with the nucleophile attacking the less sterically hindered carbon. orgoreview.com In the case of this compound, the ether linkage is between a primary carbon of the butoxy group and the α-carbon of the acetate (B1210297) backbone. Attack at the primary carbon of the butoxy group would be sterically favored.

It is important to note that the hemiacetal-like structure (α-alkoxy alcohol) may exhibit different reactivity compared to simple dialkyl ethers. Under acidic conditions, hemiacetals are generally more reactive than ethers. acs.org The cleavage of the ether bond in this specific molecule could potentially be influenced by the presence of the adjacent hydroxyl and ester functionalities.

Ether Formation

The hydroxyl group of this compound can also be a site for the formation of a new ether linkage. A classic and versatile method for this transformation is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves a two-step process. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. libretexts.org In the second step, this alkoxide displaces a halide or another good leaving group (like a tosylate) from an organohalide in an Sₙ2 reaction. masterorganicchemistry.com

The general scheme for the Williamson ether synthesis is as follows:

R-OH + NaH → R-O⁻Na⁺ + H₂

R-O⁻Na⁺ + R'-X → R-O-R' + NaX (where X = Cl, Br, I, OTs)

For the synthesis to be efficient, the organohalide (R'-X) should ideally be a primary halide to minimize competing elimination reactions, which are more likely with secondary and tertiary halides. masterorganicchemistry.com The alkoxide can be primary, secondary, or tertiary. byjus.com Therefore, to form a new ether from this compound, it would be converted to its corresponding alkoxide and then reacted with a primary alkyl halide.

A milder variation of the Williamson synthesis utilizes silver oxide (Ag₂O) as a base, which can be particularly useful for sensitive substrates as it does not require the pre-formation of the alkoxide. libretexts.org

The following table outlines representative conditions for ether formation via the Williamson synthesis, which could be adapted for this compound.

| Base | Alkylating Agent | Solvent | Temperature | Reaction Type |

| Sodium Hydride (NaH) | Primary Alkyl Halide (e.g., CH₃I) | Tetrahydrofuran (THF) | Room Temp. to Reflux | Sₙ2 |

| Sodium Metal (Na) | Primary Alkyl Halide | Parent Alcohol | Reflux | Sₙ2 |

| Silver(I) Oxide (Ag₂O) | Primary Alkyl Halide | Dichloromethane | Room Temperature | Milder Sₙ2 |

This table provides general conditions for the Williamson ether synthesis based on established protocols for alcohols. byjus.comlibretexts.org

Advanced Applications and Functionalization in Material Science and Chemical Engineering

Investigation as a Specialty Chemical Intermediate

Precursor in the Synthesis of Novel Organic Compounds

There is no specific information available in scientific literature or patent databases that details the use of "Acetic acid, butoxyhydroxy-, butyl ester" as a precursor in the synthesis of novel organic compounds. While esters, in general, are fundamental building blocks in organic synthesis, the specific reactivity and synthetic pathways involving this particular compound are not documented. numberanalytics.com The presence of hydroxyl and ether functionalities suggests theoretical potential for various transformations, but no concrete examples or research findings have been reported.

Building Block for Heterocyclic Systems and Polyfunctional Molecules

Similarly, the role of "this compound" as a building block for creating heterocyclic systems or other polyfunctional molecules is not described in the available literature. Heterocyclic compounds are a cornerstone of medicinal and materials chemistry, and their synthesis often relies on versatile and reactive starting materials. scirp.orgsigmaaldrich.comarabjchem.org However, no studies have been found that utilize this specific ester for such purposes.

Role in Polymer Science and Engineering

Evaluation as a Plasticizer in Polymer Matrices

No technical data sheets or research articles were found that evaluate the performance of "this compound" as a plasticizer. Plasticizers are crucial additives that enhance the flexibility and durability of polymeric materials. mdpi.com While other esters are commonly used as plasticizers, the specific properties and compatibility of this compound with polymer matrices like PVC have not been documented. specialchem.comspecialchem.com

Exploration as a Co-monomer in Polymerization Reactions

The potential for "this compound" to be used as a co-monomer in polymerization reactions has not been explored in the available scientific literature. Esters can sometimes be incorporated as monomers in the synthesis of polymers like polyesters and polyacrylates. numberanalytics.com However, there are no published studies on the polymerization behavior of this specific molecule or the properties of any resulting polymers.

Application in Advanced Coatings and Adhesive Formulations

While related compounds such as butyl acetate (B1210297) and other glycol ethers are widely used as solvents and performance-enhancing additives in coatings and adhesives, there is no specific mention of "this compound" being used in such formulations. justia.comgoogle.comgoogle.com Its physical and chemical properties, which would determine its suitability for these applications (e.g., viscosity, volatility, solvency), are not detailed in any accessible sources.

Solvent Properties and Application in Chemical Processes

This compound, also known as butyl 2-butoxy-2-hydroxyacetate, is a chemical compound with emerging potential in various industrial applications. Its unique molecular structure, featuring both ester and hydroxyl functional groups, as well as ether linkages, imparts a range of properties that make it a subject of interest in material science and chemical engineering. This article explores its solvent characteristics and its application in chemical processes, focusing on its solvency power, its role in multi-component solvent systems, and its utility in extraction and separation processes.

Solvency Power for Diverse Organic and Polymeric Materials

The efficacy of this compound as a solvent is attributed to its chemical structure, which allows it to interact with a variety of solutes through hydrogen bonding, dipole-dipole forces, and van der Waals interactions. While comprehensive, publicly available databases detailing its solvency for a wide array of materials are limited, its application in certain contexts provides insight into its capabilities.

It has been identified as a solvent in formulations for paints, coatings, and inks, suggesting its compatibility with various resinous and polymeric binders. The presence of both polar (hydroxyl and ester groups) and non-polar (butyl and butoxy groups) moieties allows it to dissolve a range of substances with varying polarities.

Table 1: General Solubility Characteristics of this compound

| Material Class | General Solubility | Rationale |

| Resins (e.g., acrylic, alkyd, nitrocellulose) | Good to Moderate | The ester and hydroxyl groups can interact with the polar functionalities of these resins. |

| Plasticizers | Good | Capable of dissolving common plasticizers used in polymer formulations. |

| Oils and Fats | Moderate to Good | The non-polar alkyl chains contribute to its ability to dissolve lipid-soluble substances. |

| Waxes | Moderate | Can dissolve certain types of waxes, particularly those with ester components. |

| Cellulose (B213188) Ethers and Esters | Moderate | The hydroxyl group can form hydrogen bonds with the oxygen atoms in the cellulose derivatives. |

Further research is necessary to quantify the solvency power through systematic studies determining solubility parameters, such as Hansen Solubility Parameters (HSP), and creating comprehensive compatibility tables for a broader range of polymers and organic compounds.

Development of Binary or Ternary Solvent Systems Incorporating the Compound

For instance, in the coatings industry, it could be blended with faster-evaporating solvents to control the drying rate and improve film formation. Its high boiling point would classify it as a "retarder" solvent, helping to prevent defects such as blushing or orange peel. In cleaning formulations, it could be combined with surfactants and other organic solvents to create effective degreasing agents.

A study on the degradation of aliphatic hydrocarbons from crude oil utilized a carrier system that included this compound in combination with other hydrocarbons like n-hexane and pentane (B18724) derivatives. uobaghdad.edu.iqresearchgate.net This suggests its utility in creating stable multi-component systems for environmental applications. uobaghdad.edu.iqresearchgate.net

The development of such systems is often empirical and application-specific. Systematic studies on the phase behavior and property optimization of binary and ternary mixtures containing this compound would be highly beneficial for advancing its application.

Use in Extraction and Separation Processes

The properties of this compound make it a candidate for use in extraction and separation processes. Its potential as an extraction agent for natural products has been noted. smolecule.com Its ability to dissolve a range of organic compounds, combined with a relatively high boiling point and limited water solubility, are advantageous characteristics for a liquid-liquid extraction solvent.

In one instance, this compound was identified as a component in a system used for the degradation of aliphatic hydrocarbons, which can be considered a form of separation of these compounds from a crude oil matrix. uobaghdad.edu.iqresearchgate.net This suggests its potential application in the separation of aromatic and aliphatic hydrocarbons, a critical process in the petrochemical industry.

Table 2: Potential Applications in Extraction and Separation

| Process | Potential Role of this compound | Key Properties |

| Natural Product Extraction | Solvent for extracting active compounds from plant materials. | Selectivity for target compounds, low toxicity (if confirmed). |

| Liquid-Liquid Extraction | Organic phase for separating solutes from an aqueous phase. | Immiscibility with water, good distribution coefficient for the target solute. |

| Azeotropic Distillation | Entrainer to break azeotropes. | Formation of a new azeotrope with one of the components, allowing for separation. |

| Crude Oil Processing | Carrier solvent in bioremediation or chemical separation processes. uobaghdad.edu.iqresearchgate.netresearchgate.net | Compatibility with hydrocarbons and other treatment agents. uobaghdad.edu.iqresearchgate.netresearchgate.net |

While the compound has been identified in the context of biodegradation and chemical analysis of complex mixtures, detailed studies quantifying its efficiency, selectivity, and recovery in specific extraction and separation processes are not yet widely available. researchgate.netuliege.be Further research in this area could unlock significant potential for its use in various chemical engineering applications.

Environmental Fate and Degradation Mechanisms of Acetic Acid, Butoxyhydroxy , Butyl Ester

Biodegradation Pathways and Microbial Community Interactions

Biodegradation is anticipated to be a significant pathway for the environmental degradation of Acetic acid, butoxyhydroxy-, butyl ester. This process involves the breakdown of the compound by microorganisms, such as bacteria and fungi, into simpler substances.

While no studies have specifically isolated microorganisms that degrade this compound, research on analogous compounds provides insight into the types of microbes that would likely be involved. For instance, studies on the biodegradation of 2-butoxyethanol, a structurally related glycol ether, have identified several bacterial strains capable of its degradation. These include species from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus. researcher.life It is plausible that similar microbial communities, commonly found in soil and water, would be capable of utilizing this compound as a carbon source. The initial step in the biodegradation of this ester would likely involve the enzymatic hydrolysis of the ester bond.

The enzymatic degradation of this compound is expected to be initiated by esterases, which are enzymes that catalyze the hydrolysis of esters. This initial hydrolytic cleavage would break the ester bond, yielding butoxyhydroxyacetic acid and butanol.

Following the initial hydrolysis, the resulting metabolites would undergo further degradation. Butanol is a readily biodegradable alcohol that can be oxidized by various microorganisms to butanoic acid and subsequently enter central metabolic pathways. The degradation of the butoxyhydroxyacetic acid moiety would likely proceed through the cleavage of the ether bond, a process observed in the degradation of other glycol ethers. For example, the degradation of 2-butoxyethanol has been shown to produce 2-butoxyacetic acid (2-BAA), which is then further metabolized. researcher.life Potential metabolites from the breakdown of butoxyhydroxyacetic acid could include glyoxylic acid and butanol.

Table 1: Predicted Initial Biodegradation Products of this compound

| Initial Compound | Enzyme | Predicted Primary Metabolites |

| This compound | Esterase | Butoxyhydroxyacetic acid |

| Butanol |

The rate and pathway of biodegradation are significantly influenced by various environmental conditions. Key factors include:

Temperature: Microbial activity generally increases with temperature up to an optimal point.

pH: The optimal pH for the activity of microbial esterases and other degradative enzymes is typically near neutral (pH 6-8).

Oxygen Availability: Aerobic conditions are generally more favorable for the complete mineralization of organic compounds. In the absence of oxygen, anaerobic degradation may occur, but it is typically a slower process.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism.

Microbial Population: The density and diversity of the microbial community already present in the environment will affect the rate of adaptation and degradation.

Abiotic Environmental Transformation Processes

In addition to biodegradation, this compound can be transformed in the environment through abiotic processes, primarily photochemical degradation and chemical hydrolysis.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. In the atmosphere, organic compounds can be degraded by reacting with photochemically generated hydroxyl radicals. While specific data for this compound is not available, it is expected to be susceptible to atmospheric photooxidation. For the related compound 2-butoxyethanol acetate (B1210297), the rate of reaction with hydroxyl radicals in the atmosphere is estimated to be significant, leading to a relatively short atmospheric half-life. nih.gov

In aqueous environments, direct photolysis by sunlight is less likely for this compound unless it contains chromophores that absorb light in the solar spectrum. However, indirect photolysis can occur through reactions with photochemically produced reactive species such as hydroxyl radicals and singlet oxygen, which can be generated from dissolved organic matter in natural waters.

Chemical hydrolysis is a significant abiotic degradation pathway for esters in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the water.

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the ester linkage is susceptible to hydrolysis, which is the reverse of esterification. This reaction is typically slow for esters of primary and secondary alcohols.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), esters undergo saponification, which is a more rapid and irreversible hydrolysis reaction. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of a carboxylate salt and an alcohol.

For this compound, hydrolysis in natural waters would result in the formation of butoxyhydroxyacetic acid and butanol. The rate of this reaction would be expected to increase significantly with increasing pH.

Table 2: Predicted Products of Chemical Hydrolysis of this compound

| Reaction Condition | Reactants | Products |

| Acidic Hydrolysis | This compound + H₂O (in the presence of H⁺) | Butoxyhydroxyacetic acid + Butanol |

| Basic Hydrolysis | This compound + OH⁻ | Butoxyhydroxyacetate + Butanol |

Sorption and Leaching Behavior in Soil and Sediment Systems

Limited specific experimental data on the sorption and leaching of this compound in soil and sediment systems is available in peer-reviewed literature. However, its environmental mobility can be inferred from its chemical structure and the behavior of structurally similar compounds.

The molecule contains both polar (hydroxyl, ester, and ether functional groups) and non-polar (butyl chains) components. This amphiphilic character suggests it may exhibit complex interactions with soil and sediment components. The polar functional groups can interact with the mineral components of soil and sediment through hydrogen bonding and dipole-dipole interactions. The non-polar butyl groups can adsorb to organic matter via hydrophobic interactions.

To provide a comprehensive overview, the following table presents data on the soil sorption coefficient (Koc) for related compounds, which can offer an indication of the potential for this compound to adsorb to soil organic carbon. A low Koc value generally suggests high mobility and a potential for leaching, while a high Koc value indicates a tendency to remain bound to soil and sediment.

Soil Sorption Coefficients (Koc) of Structurally Related Compounds

| Compound | Log Koc | Implication for Mobility | Source |

|---|---|---|---|

| n-Butyl acrylate | 1.95 | High Mobility | arkema.com |

| 2-Butoxyethanol | Data not available in provided search results, but it is known to biodegrade in soil and water. wikipedia.org |

Based on the low Log Koc value of n-butyl acrylate, a structurally related ester, it is plausible that this compound may also have a relatively low affinity for soil organic matter, suggesting a potential for leaching into groundwater. arkema.com However, the presence of a hydroxyl group could increase its water solubility and potentially its interaction with soil mineral surfaces, which might temper its mobility compared to a less polar compound like n-butyl acrylate. Without experimental data for the specific compound, these remain informed estimations.

Formation as a By-product or Metabolite in Environmental Processes

This compound has been identified as a volatile organic compound (VOC) formed during various biological degradation processes in the environment.

Formation during Decomposition of Biological Matter:

Research has shown that this compound is one of the many volatile organic compounds released during the decomposition of mammalian carcasses. nih.govplos.org In these studies, which often use pig carcasses as analogues for human decomposition, this compound is detected in the headspace around the decaying remains. nih.govplos.org Its formation is attributed to the catabolism of major biological macromolecules such as proteins, lipids, and carbohydrates. nih.gov The specific metabolic pathways leading to its formation in this context are complex and not fully elucidated, but likely involve the esterification of intermediate acidic and alcohol metabolites produced by microbial activity.

Formation during Biodegradation of Hydrocarbons:

Studies on the biodegradation of crude oil have also identified this compound as a metabolite. Specifically, it has been detected as a product of crude oil degradation by the bacterium Bacillus megaterium. researchgate.netamazonaws.comresearchgate.net This indicates that microorganisms possess the enzymatic machinery to synthesize this compound from hydrocarbon precursors. The formation in this context is likely a result of oxidative processes that introduce oxygenated functional groups into the hydrocarbon chains, followed by esterification reactions.

Potential Chemical Formation Pathways:

From a chemical standpoint, this compound is a hemiacetal ester. Hemiacetals are formed from the reaction of an alcohol with an aldehyde or a ketone. wikipedia.orglibretexts.orgbyjus.comkhanacademy.org In an environmental context, the formation of this compound could be hypothesized to occur from the reaction of precursors that are themselves products of microbial metabolism. For instance, the degradation of the common solvent 2-butoxyethanol is known to produce butoxyacetic acid. nih.govresearchgate.net It is conceivable that butoxyacetic acid, or a related aldehyde/ketone precursor, could react with butanol, another common fermentation product, to form the hemiacetal structure of this compound.

The following table summarizes the known and potential environmental formation pathways for this compound.

Environmental Formation of this compound

| Environmental Process | Parent Material/Precursors | Organism/Catalyst | Evidence | Source |

|---|---|---|---|---|

| Decomposition | Biological macromolecules (lipids, proteins, carbohydrates) | Microorganisms | Detected as a VOC from decaying carcasses | nih.govplos.org |

| Biodegradation | Crude oil hydrocarbons | Bacillus megaterium | Identified as a metabolite in crude oil degradation studies | researchgate.netamazonaws.comresearchgate.net |

| Hypothesized Chemical Formation | Butoxyacetic acid and Butanol | Abiotic or biotic catalysis | Based on hemiacetal formation chemistry | wikipedia.orglibretexts.orgbyjus.comkhanacademy.org |

Analytical Method Development and Validation for Acetic Acid, Butoxyhydroxy , Butyl Ester

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like Acetic acid, butoxyhydroxy-, butyl ester, both gas and liquid chromatography serve as powerful tools for analysis.

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds such as esters. This compound has been successfully identified as a component in complex mixtures using GC coupled with mass spectrometry (GC-MS). amazonaws.comnih.gov The optimization of GC conditions is paramount to achieving good resolution and sensitivity.

Key parameters for optimization include the choice of capillary column, temperature program, carrier gas flow rate, and detector settings. chromatographyonline.com

Column Selection : A nonpolar or mid-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS), is often effective for separating a broad range of compounds, including esters. For more complex separations, a more polar column may be required to resolve isomers or closely related compounds. nih.gov

Temperature Program : A programmed temperature ramp is essential for analyzing complex samples. An initial low temperature allows for the focusing of volatile components, while a gradual increase in temperature elutes higher-boiling compounds like this compound. A typical program might start at 40°C and ramp up to over 200°C. nih.gov

Detectors :

Flame Ionization Detector (FID) : The FID is a robust, general-purpose detector that provides high sensitivity for organic compounds. Optimization involves adjusting the flow rates of hydrogen, air, and makeup gas to achieve the best signal-to-noise ratio. chromatographyonline.com It is ideal for quantification when the identity of the compound is already known.

Mass Spectrometry (MS) : MS is the detector of choice for unambiguous identification in complex matrices. amazonaws.com It provides structural information by fragmenting the analyte molecules, resulting in a unique mass spectrum that serves as a chemical fingerprint. This allows for the confident identification of this compound even when it co-elutes with other compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5MS or similar | |

| Injector | Splitless mode, 200°C | nih.gov |

| Carrier Gas | Helium, constant flow (e.g., 1 ml/min) | nih.gov |

| Oven Program | Initial 40°C (hold 5 min), ramp 5°C/min to 220°C (hold 5 min) | nih.gov |

| MS Detector | Electron Impact (EI) at 70 eV | nih.gov |

| Mass Range | 35–600 amu | nih.gov |

While GC is well-suited for the direct analysis of this compound, High-Performance Liquid Chromatography (HPLC) becomes essential for analyzing its non-volatile precursors, degradation products, or derivatives. For instance, the parent acid (butoxyhydroxyacetic acid) or polar metabolites would not be amenable to GC without derivatization.

Method development for HPLC would involve:

Stationary Phase : Reversed-phase chromatography using a C18 column is the most common starting point for separating moderately polar to nonpolar compounds. nih.gov

Mobile Phase : A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient would be optimized to provide separation between the parent compound and its related non-volatile species. gerli.com

Derivatization : To enhance detection, especially with UV-Vis or fluorescence detectors, derivatization may be necessary. The carboxylic acid precursor could be reacted with a chromophoric or fluorophoric agent, such as 9-(hydroxymethyl)anthracene, to form a highly detectable ester derivative. nih.govaocs.org This approach is common in the analysis of fatty acids and other carboxylic acids. aocs.org

Detection : A UV detector is standard, though more specific and sensitive detection can be achieved with a fluorescence detector (if derivatized) or an evaporative light-scattering detector (ELSD) for non-UV absorbing compounds. gerli.com

Advanced Coupled Analytical Techniques

For exceptionally complex matrices, one-dimensional chromatography may not provide sufficient resolving power. Advanced, multi-dimensional techniques offer enhanced separation capabilities.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that significantly increases peak capacity and resolution compared to conventional GC. In this method, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation, which is particularly useful for resolving co-eluting peaks in complex samples.

In a study analyzing the volatile organic compounds from decomposition, this compound was one of over 800 compounds identified using GCxGC coupled with time-of-flight mass spectrometry (TOFMS). plos.orgnih.gov The enhanced resolution of GCxGC was critical for separating the numerous esters, acids, and other compounds present in the sample headspace, which would have been impossible with a single-column separation. plos.org The use of a TOFMS detector provides the fast acquisition speeds necessary to capture the very narrow peaks (200–600 ms) generated by the second-dimension column. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Primary Column (1D) | Non-polar (e.g., RTX-1) | Based on typical GCxGC setups for VOCs nih.gov |

| Secondary Column (2D) | Polar (e.g., RTX-Wax) | |

| Modulation Period | A few seconds (e.g., 2-6 s) | nih.gov |

| Oven Program | Parallel temperature program with offset for secondary oven | nih.gov |

| Detector | Time-of-Flight Mass Spectrometry (TOFMS) | plos.org |

| Acquisition Rate | High speed (e.g., 100 scans/second) | nih.gov |

Hydrolysis of the ester bond in this compound would yield butanol and butoxyhydroxyacetic acid. These polar degradation products are highly water-soluble and not easily analyzed by GC. Liquid chromatography-mass spectrometry (LC-MS) is the ideal technique for their separation and identification. monash.eduresearchgate.net

An LC-MS method would typically use a reversed-phase column with a mobile phase containing a volatile buffer (e.g., ammonium (B1175870) formate) suitable for mass spectrometry. nih.gov The mass spectrometer, often a tandem quadrupole or ion trap system, allows for the sensitive detection and structural confirmation of the degradation products. By monitoring for the specific mass-to-charge ratios (m/z) of the expected products, LC-MS/MS can provide highly selective and quantitative analysis even at trace levels in complex aqueous matrices. nih.govresearchgate.net This technique is instrumental in studying the environmental fate and stability of ester compounds. monash.eduresearchgate.net

Spectroscopic Methods for In-Situ Reaction Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters. mt.comwikipedia.org In-situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy, are key PAT tools for monitoring chemical reactions like esterification in real time. mt.comnih.govamericanpharmaceuticalreview.com

To monitor the synthesis of this compound, an in-situ FTIR probe could be inserted directly into the reaction vessel. mdpi.com This allows for continuous data collection without the need for sampling. The progress of the esterification reaction can be tracked by monitoring specific infrared absorption bands:

Disappearance of Reactants : The consumption of the carboxylic acid reactant can be monitored by the decrease in the intensity of its characteristic carbonyl (C=O) absorption band (around 1700-1725 cm⁻¹). mdpi.com

Appearance of Product : The formation of the ester product is observed by the appearance and increase of its distinct carbonyl (C=O) absorption band, which typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) than the corresponding carboxylic acid. mdpi.com

This real-time data allows for precise determination of reaction kinetics, identification of intermediates, and verification of reaction completion, leading to improved process control and product consistency. mt.comamericanpharmaceuticalreview.com

Patent Landscape and Intellectual Property Analysis of Acetic Acid, Butoxyhydroxy , Butyl Ester

Review of Patent Applications and Granted Patents Related to Synthesis, Applications, and Derivatives

While specific patents for "Acetic acid, butoxyhydroxy-, butyl ester" are not readily identifiable in public databases, the patent literature for analogous compounds provides a window into the types of claims and innovations that would be relevant. The synthesis of such esters typically involves the esterification of a hydroxy acid or the reaction of a glycol ether with a carboxylic acid or its derivative.

Patents in this domain often focus on:

Novel Catalysts and Process Conditions: Improving reaction yield, selectivity, and efficiency while reducing environmental impact is a common theme. This includes the use of solid acid catalysts, enzymatic processes, and reactive distillation techniques.

Specific Formulations and Applications: Patents frequently claim the use of these esters in various formulations for specific end-uses.

Derivatives with Enhanced Properties: The modification of the core ester structure to impart improved performance characteristics is another key area of patent activity.

The following table summarizes representative patents for related hydroxy carboxylic acid esters and glycol ether esters, illustrating the typical scope of intellectual property in this field.

| Patent Number | Title | Key Focus Areas | Assignee/Applicant |

| DE19622214C2 | Use of hydroxy carboxylic acid esters | Application as thickening agents in aqueous surfactant preparations. | Henkel KGaA |

| US4248724A | Glycol ether/siloxane polymer penetrating and lubricating composition | Formulation of a penetrating and lubricating composition using a glycol ether as a carrier for a silicone lubricant. | D. H. MacIntosh |

| CN104250206A | Preparation method of glycol ether | Catalytic process for the synthesis of glycol ethers from ethylene (B1197577) glycol and low-carbon fatty alcohols. | University of Science and Technology of China |

| US5047569A | Process for the preparation of a glycol ether ester | An improved process for preparing and purifying glycol ether esters using an azeotroping agent to remove water and by-products. | ARCO Chemical Technology, L.P. |

| EP0250168A2 | Production of glycol ethers | Use of a cation-exchangeable lamellar clay catalyst for the reaction of an olefin oxide with an alkanol to produce glycol ethers. | The British Petroleum Company p.l.c. |

Identification of Emerging Technologies and Strategic Research Areas within the Patent Literature

Analysis of the patent landscape for related ester compounds points to several emerging technologies and strategic research directions that would likely encompass "this compound."

A significant trend is the development of "green" and sustainable synthesis processes . This is evident in the growing number of patents exploring biocatalysis and enzymatic reactions for ester production. A recent patent review highlights the extensive research over the last 30 years into new methods for producing low molecular weight esters from renewable feedstocks via microbial fermentation or the use of specific enzymes. rsc.org This shift is driven by the desire for more environmentally friendly and economically viable production routes compared to traditional chemical synthesis.

Another key area of innovation is the development of biodegradable and biocompatible esters . For instance, recent patents describe the synthesis of biodegradable lubricants with tailored hydrolytic stability through the alkoxylation of glycerol. justia.com This focus on sustainability and reduced environmental impact is a strong indicator of future research and patenting activity for functionalized esters.

In terms of applications, there is a clear trend towards the use of these esters in high-performance and specialized formulations . The patent for a glycol ether/siloxane polymer penetrating and lubricating composition is an example of this, where the glycol ether component provides specific performance characteristics. osti.gov As industries seek materials with tailored properties, it is expected that patent applications for esters with unique functionalities will increase.